2-Bromo-4-fluoro-3-methylpyridine CAS number and chemical identifiers
2-Bromo-4-fluoro-3-methylpyridine CAS number and chemical identifiers
An In-depth Technical Guide to 2-Bromo-4-fluoro-3-methylpyridine
Executive Summary
2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) is a highly specialized halogenated heterocyclic building block used primarily in the discovery of small-molecule therapeutics. Its structural uniqueness lies in the orthogonal reactivity of its substituents: a reactive bromide at the C2 position, a nucleophilic substitution-susceptible fluoride at the C4 position, and a steric methyl handle at C3. This substitution pattern makes it an ideal scaffold for Fragment-Based Drug Design (FBDD) , particularly in the development of kinase inhibitors where the pyridine nitrogen acts as a hinge binder and the substituents direct selectivity within the ATP-binding pocket.
Part 1: Chemical Identity & Physicochemical Properties
This compound belongs to the class of poly-substituted pyridines. The presence of the fluorine atom lowers the basicity of the pyridine nitrogen compared to non-fluorinated analogs, while the C3-methyl group introduces restricted rotation in biaryl coupling products (atropisomerism potential).
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | 2-Bromo-4-fluoro-3-methylpyridine |
| CAS Number | 1227599-65-6 |
| Molecular Formula | C₆H₅BrFN |
| Molecular Weight | 190.01 g/mol |
| SMILES | CC1=C(F)C=CN=C1Br |
| InChI Key | IBSUQVFQNODVFH-UHFFFAOYSA-N |
| MDL Number | MFCD16609961 |
Table 2: Physicochemical Properties
| Property | Data | Note |
| Appearance | White to off-white solid | Low-melting solid in some preparations |
| Boiling Point | 213.8 ± 35.0 °C | Predicted at 760 mmHg |
| Density | 1.6 ± 0.1 g/cm³ | Predicted |
| pKa (Conjugate Acid) | ~1.5 - 2.0 | Reduced basicity due to F-inductive effect |
| LogP | 2.29 | Moderate lipophilicity |
| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water |
Part 2: Synthetic Pathways
Synthesis of 2-Bromo-4-fluoro-3-methylpyridine is non-trivial due to the competing directing effects of the methyl (ortho/para activating) and fluoro (ortho/para directing but deactivating) groups. Two primary industrial routes are employed to ensure regiochemical purity.
Route A: Electrophilic Bromination (Direct Functionalization)
This is the most direct route but requires careful control of temperature to avoid over-bromination or C6-substitution.
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Precursor: 4-Fluoro-3-methylpyridine.[1]
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Reagent: N-Bromosuccinimide (NBS) or Br₂.
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Conditions: Oleum or H₂SO₄ solvent (to protonate the pyridine, deactivating it and directing Br to the C2/C6 positions via a radical or electrophilic mechanism).
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Outcome: The C3-methyl group sterically hinders C2, but electronic activation often favors C2/C6. Separation of isomers is required.
Route B: The Sandmeyer Approach (High Fidelity)
Preferred for high-purity applications, this route builds the halogenation pattern sequentially.
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Precursor: 2-Amino-4-fluoro-3-methylpyridine.
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Diazotization: Reaction with NaNO₂ in aqueous HBr.
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Substitution: CuBr-mediated displacement of the diazonium salt.
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Advantage: Guarantees the bromine is placed exactly at C2, avoiding regioisomers.
Visualization: Synthetic Logic
Caption: Comparison of direct bromination vs. Sandmeyer synthesis for regiochemical control.
Part 3: Reactivity & Applications in Medicinal Chemistry
The core value of this scaffold is its orthogonal reactivity profile . Researchers can selectively manipulate the C2 and C4 positions using different reaction classes.
C2-Position: Cross-Coupling (The Anchor)
The C2-Bromine is highly reactive toward Palladium-catalyzed cross-coupling.
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Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.[2]
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Protocol Insight: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water. The C3-methyl group may slow down the oxidative addition step due to steric hindrance; higher temperatures (90-100°C) or Buchwald precatalysts (e.g., XPhos Pd G2) are recommended.
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Buchwald-Hartwig Amination: Introduction of amines at C2 is possible but often requires strong bases (NaOtBu) which might trigger side reactions at the C4-F position.
C4-Position: Nucleophilic Aromatic Substitution (SₙAr)
The C4-Fluorine is activated by the pyridine nitrogen (especially if protonated or N-oxidized).
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Nucleophiles: Primary/secondary amines, alkoxides, thiols.
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Selectivity: SₙAr at C4 occurs without disturbing the C2-Br bond if the temperature is controlled (<80°C). This allows for "Library Generation" where the C2-Br is kept as a handle for a subsequent coupling step.
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Steric Note: The C3-methyl group exerts an ortho-effect, making nucleophilic attack at C4 slower than in non-methylated analogs.
Visualization: Orthogonal Reactivity Map
Caption: Orthogonal reactivity allows sequential modification of C4 (SNAr) and C2 (Coupling).
Part 4: Handling & Safety Data
As a halogenated pyridine, this compound poses specific risks. It is not fully characterized toxicologically, so it must be treated as a potent bioactive agent.
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Hazard Statements (GHS):
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Halogenated pyridines can degrade (discolor) upon exposure to light and moisture.
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Disposal: Must be disposed of as halogenated organic waste. Do not mix with strong oxidizers or acids.
References
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Sigma-Aldrich . 2-Bromo-4-fluoro-3-methylpyridine Product Specification & MSDS. Retrieved from .[3][4]
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BenchChem . Technical Guide to Halogenated Pyridines: Synthesis and Reactivity. Retrieved from .
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ChemicalBook . CAS 1227599-65-6 Entry and Supplier Data. Retrieved from .
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PubChem . Compound Summary for Substituted Pyridines. Retrieved from .
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (General reference for Pyridine reactivity: SNAr and Coupling mechanisms).
